For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Properties and Structure of L-Lysine Monohydrochloride
Introduction
L-Lysine monohydrochloride is the hydrochloride salt of L-lysine, an essential α-amino acid vital for numerous physiological processes.[] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet or supplementation.[2] Its roles are extensive, ranging from being a fundamental building block in protein synthesis to its involvement in collagen cross-linking, carnitine production for fatty acid metabolism, and the absorption of essential minerals like calcium.[][2][3] This guide provides a detailed overview of the core chemical properties, structure, and relevant metabolic pathways of L-Lysine monohydrochloride, tailored for a scientific audience.
Chemical and Physical Properties
L-Lysine monohydrochloride is typically a white or nearly white, free-flowing crystalline powder.[4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]
Tabulated Quantitative Data
The following tables summarize the key chemical and physical properties of L-Lysine monohydrochloride.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2,6-diaminohexanoic acid;hydrochloride | [5] |
| Molecular Formula | C₆H₁₅ClN₂O₂ | [5][6][7] |
| Molecular Weight | 182.65 g/mol | [5][8] |
| CAS Number | 657-27-2 | [5][8] |
| Appearance | White to yellow crystalline powder | [3][4][9] |
Table 2: Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 262 - 264 °C (decomposes) | Not Applicable | [2][3][8] |
| pH | 5.0 - 6.0 | 91.3 g/L in H₂O at 25 °C | [2][10] |
| Density | 1.28 g/cm³ | 20 °C | [3] |
| Vapor Pressure | <0.1 hPa | 20 °C | [2] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature | Source(s) |
| Water | 420 g/L | Not Specified | [][2] |
| Water | 65 g/100 mL | 20 °C | [8][11] |
| Water | ~650 g/L | 20 °C | [12] |
| Water | 500-600 g/L | 25 °C | [13] |
| Ethanol | Practically insoluble | Not Specified | [4][14] |
| Ether | Almost insoluble | Not Specified | [4] |
| Formic Acid | Freely soluble | Not Specified | [14] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 283 - 323 K | [15][16] |
| Methanol | Soluble | 283 - 323 K | [15][16] |
| Glycol | Soluble | 283 - 323 K | [15][16] |
Table 4: Optical Activity
| Specific Optical Rotation [α] | Conditions | Source(s) |
| +19.0° to +21.5° | c=8, 6N HCl | [17] |
| +19.0° to +21.5° | 2g in 25mL of 6 mol/L HCl | [14][18] |
| +21.0° to +21.1° | Not Specified | [15] |
| +20.7 ± 0.5° | c=5 in 5N HCl | [3] |
Chemical Structure
L-Lysine monohydrochloride consists of the L-isomer of lysine, which features a chiral center at the α-carbon, protonated at both the α-amino and ε-amino groups, with a carboxyl group and a butyl side chain. The positive charges on the amino groups are balanced by a chloride ion.
Caption: 2D structure of L-Lysine Monohydrochloride.
Experimental Protocols
The characterization of L-Lysine monohydrochloride involves several standard analytical techniques to determine its physical and chemical properties.
Melting Point Determination
The melting point, which often coincides with decomposition for amino acids, is a key indicator of purity.
-
Methodology: A common method involves using a capillary melting point apparatus.[17] A small, powdered sample is packed into a capillary tube and placed in a heated block.[10] The temperature is ramped up slowly (e.g., 2 °C/min) near the expected melting point.[10][17] The range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample becomes liquid. For compounds that decompose, like L-Lysine, techniques such as Fast Scanning Calorimetry (FSC) can be employed to determine the melting properties before thermal degradation occurs.[12][13][19]
Solubility Determination
Solubility is determined by measuring the concentration of the saturated solution at a specific temperature.
-
Methodology: A synthetic method using a laser monitoring technique is often employed.[15][20] A mixture of the solute (L-Lysine monohydrochloride) and the solvent is prepared in a vessel with controlled temperature. The system is heated slowly while being stirred. A laser beam is passed through the solution, and the disappearance of the solid phase is detected by a change in light transmission, which indicates the temperature at which the solid completely dissolves.[15][20] This process is repeated at various concentrations to construct a solubility curve.
Optical Rotation Measurement
Optical rotation confirms the enantiomeric identity (L-form) of the amino acid.
-
Methodology: A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[7][18][21]
-
Preparation: A solution of L-Lysine monohydrochloride is prepared at a precise concentration (c) in a specified solvent (e.g., 6N HCl).[14]
-
Blank Measurement: The polarimeter is zeroed using a cell filled with the pure solvent.[21]
-
Sample Measurement: The solvent-filled cell is replaced with a cell of a known path length (l) containing the sample solution.
-
Rotation Reading: The observed rotation (α) in degrees is measured.
-
Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[7]
-
Metabolic Pathways and Biological Significance
L-lysine is a metabolically versatile amino acid. Its catabolism is crucial for maintaining homeostasis, as excessive levels of free lysine can be toxic.
Lysine Catabolism: The Saccharopine Pathway
In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver.[2][8] This pathway converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle.
-
Workflow Description:
-
Transport: L-Lysine is transported into the liver and then into the mitochondrial matrix.[22]
-
Saccharopine Formation: L-Lysine condenses with α-ketoglutarate to form saccharopine.
-
Cleavage: Saccharopine is then cleaved to yield glutamate and α-aminoadipate semialdehyde (AAS).
-
Oxidation: AAS is oxidized to α-aminoadipate.
-
Conversion to Acetyl-CoA: Through a series of subsequent reactions, α-aminoadipate is converted into glutaryl-CoA and finally to Acetyl-CoA, which enters the TCA cycle for energy production.[22]
-
The diagram below illustrates a simplified workflow of this critical metabolic pathway.
Caption: Simplified overview of the Saccharopine Pathway for L-Lysine catabolism.
References
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 4. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 9. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 16. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. Optical rotation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 22. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
